3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile
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Overview
Description
3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanenitrile moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with 3-(Trifluoromethoxy)phenol, which undergoes a series of reactions including nitrile formation and amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The nitrile and methylamino groups also contribute to the compound’s overall reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenol: A precursor in the synthesis of 3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile.
3-(Trifluoromethoxy)acetophenone: Another compound with a trifluoromethoxy group, used in different synthetic applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methylamino]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-9(5-6-16)17-8-10-3-2-4-11(7-10)18-12(13,14)15/h2-4,7,9,17H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNXIUTZGUIDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NCC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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